molecular formula C13H19NO4 B2775051 N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide CAS No. 511514-05-9

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide

Cat. No.: B2775051
CAS No.: 511514-05-9
M. Wt: 253.298
InChI Key: UOIXWPRLAJKSMX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide is a chemical compound known for its potential reactivity and applications in various fields. This compound features a benzamide core substituted with hydroxy and dimethoxy groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,8-15)14-12(16)9-5-10(17-3)7-11(6-9)18-4/h5-7,15H,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXWPRLAJKSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with tert-butylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide exerts its effects involves its ability to act as a bidentate ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates various transformations, including C–H bond activation and functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both hydroxy and methoxy groups allows for diverse chemical transformations and applications.

Biological Activity

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide, also known by its CAS number 511514-05-9, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C13H19NO4
  • Molar Mass : 253.29 g/mol
  • Synonyms : N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide
PropertyValue
Molecular FormulaC13H19NO4
Molar Mass253.29 g/mol
CAS Number511514-05-9

This compound exhibits several biological activities that are relevant in pharmacological contexts. Its mechanism of action primarily involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antioxidant Properties : It exhibits antioxidant activity that can protect cells from oxidative stress, a factor in various diseases.

Anticancer Activity

Research indicates that this compound may have potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

  • Study Findings : A study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, which could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival under stress conditions and could potentially be explored for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Study : In a controlled experiment involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell growth (IC50 values were reported in the micromolar range) .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Neuroprotection Study : A study examining the neuroprotective effects found that the compound significantly reduced apoptosis in neuronal cells exposed to oxidative stress agents .

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